molecular formula C22H11Cl3N2O5 B11521774 2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid CAS No. 5836-69-1

2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B11521774
CAS No.: 5836-69-1
M. Wt: 489.7 g/mol
InChI Key: BPMXHAKAJHRCBJ-UHFFFAOYSA-N
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Description

2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a dioxoisoindole moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C . This reaction yields a series of dichlorobenzamide derivatives, which are then further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of solvents and the use of high-purity reagents to ensure the quality and yield of the final product. The reaction conditions are carefully controlled to optimize the yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: Common in aromatic compounds, where chlorine atoms can be replaced by other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly use reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and dioxoisoindole moiety play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific combination of chlorine atoms and the dioxoisoindole structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

5836-69-1

Molecular Formula

C22H11Cl3N2O5

Molecular Weight

489.7 g/mol

IUPAC Name

2-[3-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C22H11Cl3N2O5/c23-11-2-5-14(16(24)8-11)19(28)26-18-6-3-12(9-17(18)25)27-20(29)13-4-1-10(22(31)32)7-15(13)21(27)30/h1-9H,(H,26,28)(H,31,32)

InChI Key

BPMXHAKAJHRCBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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